

molecular weight of 2,3-dichloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-dichloro-N-methylaniline hydrochloride

Cat. No.: B1420233

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2,3-dichloro-N-methylaniline hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **2,3-dichloro-N-methylaniline hydrochloride**, a key chemical intermediate in various research and development sectors. The document delineates the fundamental principles behind its molecular weight determination, supported by a detailed examination of its physicochemical and spectroscopic properties. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causal relationships in experimental design and data interpretation. It includes a plausible synthetic route and characterization workflow, designed as a self-validating system for researchers. The content is grounded in authoritative data, with applications in organic synthesis and biochemical research highlighted for professionals in drug development.

Compound Identification and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. **2,3-dichloro-N-methylaniline hydrochloride** is identified by a specific combination of its chemical formula, structure, and registry numbers.

Nomenclature and Chemical Identifiers

The systematic name for this compound is 2,3-dichloro-N-methylaniline;hydrochloride.[\[1\]](#) It is the salt formed from the reaction of the free base, 2,3-dichloro-N-methylaniline, with hydrochloric acid. This formation is critical as it significantly enhances the compound's aqueous solubility and stability compared to its parent amine, a crucial factor in many biological and chemical applications.

Identifier	Value	Source
IUPAC Name	2,3-dichloro-N-methylaniline;hydrochloride	PubChem [1]
CAS Number	1187386-16-8	PubChem, Santa Cruz Biotechnology [1] [2]
Molecular Formula	C ₇ H ₈ Cl ₃ N	PubChem, Parchem [1] [3]
Alternate Formula	C ₇ H ₇ Cl ₂ N•HCl	Santa Cruz Biotechnology [2]
InChIKey	SUYWPDZIQASUEB-UHFFFAOYSA-N	PubChem [1]
Canonical SMILES	CNC1=C(C(=CC=C1)Cl)Cl.Cl	PubChem [1]

Structural Elucidation

The molecular structure consists of an aniline ring substituted with two chlorine atoms at the ortho (2) and meta (3) positions relative to the amino group. The nitrogen atom is further substituted with a methyl group and is protonated to form the hydrochloride salt. This specific substitution pattern dictates the molecule's electronic properties and steric hindrance, influencing its reactivity in synthetic applications.

Molecular Weight Determination and Mass Spectrometry

The molecular weight (MW) is a fundamental physical property, essential for stoichiometric calculations in synthesis and for quantitative analysis.

Theoretical Molecular Weight Calculation

The molecular weight of the hydrochloride salt is the sum of the molecular weight of its parent compound, 2,3-dichloro-N-methylaniline (the free base), and hydrochloric acid (HCl).

- Parent Compound: N-(2,3-dichlorophenyl)-N-methylamine ($C_7H_7Cl_2N$)[[1](#)]
 - Atomic mass of Carbon (C) ≈ 12.011 u
 - Atomic mass of Hydrogen (H) ≈ 1.008 u
 - Atomic mass of Chlorine (Cl) ≈ 35.453 u
 - Atomic mass of Nitrogen (N) ≈ 14.007 u
 - MW of Free Base $= (7 * 12.011) + (7 * 1.008) + (2 * 35.453) + (1 * 14.007) = 176.04$ g/mol
- Hydrochloric Acid (HCl):
 - MW of HCl $= 1.008 + 35.453 = 36.46$ g/mol
- Total Molecular Weight:
 - MW of Hydrochloride Salt $= 176.04 + 36.46 = 212.50$ g/mol

This calculated value aligns with figures from multiple authoritative sources, which list the molecular weight as 212.5 g/mol .[\[1\]](#)[\[2\]](#) A more precise monoisotopic mass, used in high-resolution mass spectrometry, is calculated as 210.972232 Da.[\[1\]](#)

Experimental Verification Workflow

In a laboratory setting, the identity and molecular weight are confirmed experimentally, typically using Electrospray Ionization Mass Spectrometry (ESI-MS). The hydrochloride salt readily dissolves in polar solvents like methanol, making it ideal for ESI. The expected observation is not the intact salt, but the protonated free base, $[M+H]^+$, where 'M' is the free base.

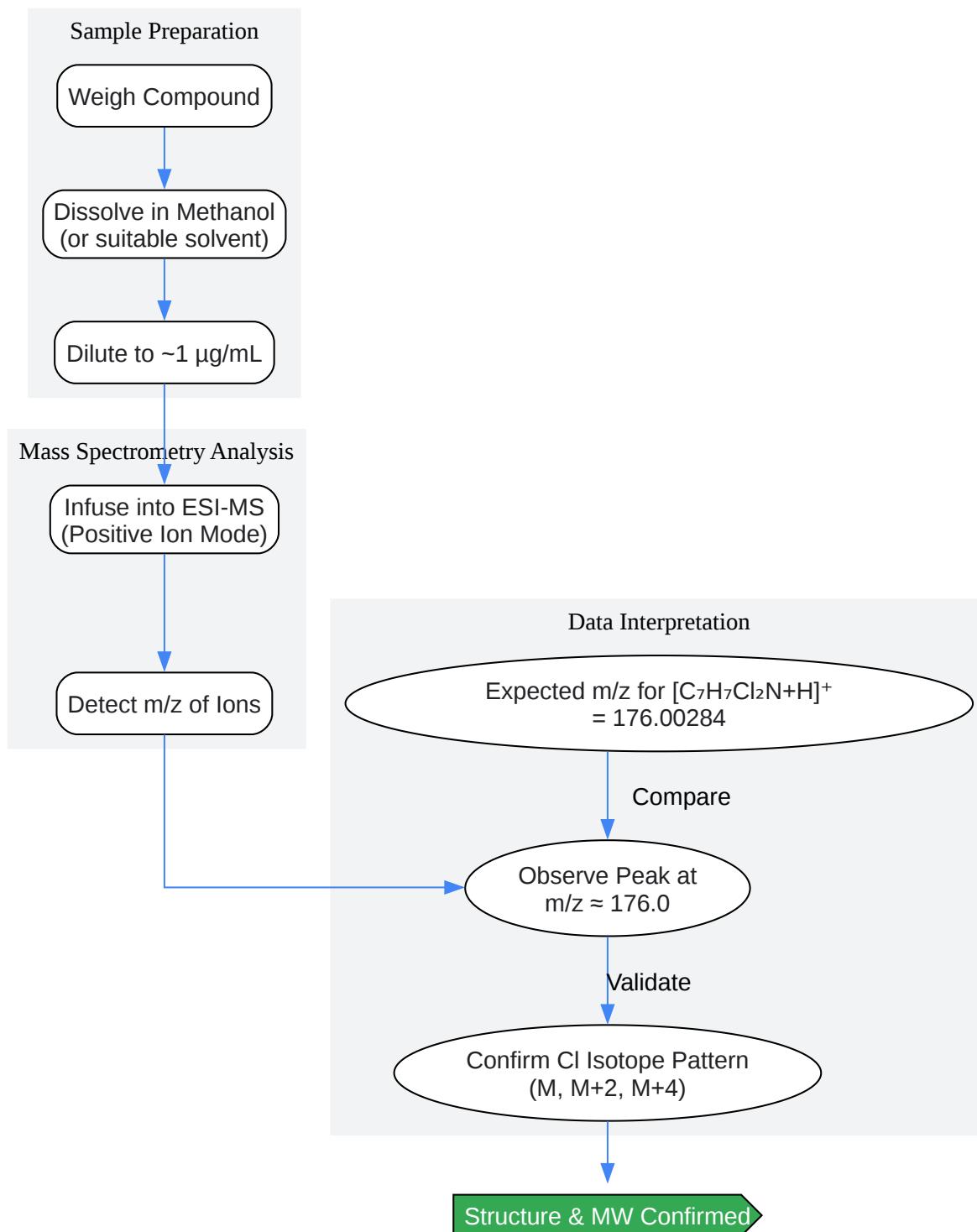

[Click to download full resolution via product page](#)

Fig 1. Workflow for Experimental Molecular Weight Verification.

The key diagnostic evidence is the observation of a peak at $m/z \approx 176.0$, corresponding to the protonated free base. Furthermore, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with peaks at $[M+H]^+$, $[M+2+H]^+$, and $[M+4+H]^+$ in an approximate ratio of 9:6:1, providing definitive structural confirmation.

Parameter	Value
Calculated Molecular Weight	212.50 g/mol [1] [2]
Monoisotopic Mass	210.972232 Da [1]
Parent Compound MW (Free Base)	176.04 g/mol
Expected ESI-MS Ion (m/z)	176.00284 ($[M+H]^+$) [4]

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data provide a fingerprint for the compound, crucial for quality control and for predicting its behavior in various systems.

- Physical State: Crystalline solid.[\[5\]](#)
- Appearance: White to off-white.[\[5\]](#)
- Solubility: The hydrochloride form confers enhanced aqueous solubility, which is vital for preparing stock solutions for biological assays.[\[5\]](#) The parent chlorinated aromatic structure provides some solubility in organic solvents like methanol.[\[5\]](#)
- Spectroscopic Data: While specific spectra for this exact compound are not publicly available, a skilled chemist can predict the key features based on its structure:
 - ^1H NMR: Signals would be expected for the aromatic protons (in the $\sim 7.0\text{-}7.5$ ppm range), the N-H proton of the salt (a broad singlet, downfield), and the N-methyl group (a singlet or doublet depending on N-H coupling, ~ 3.0 ppm).
 - ^{13}C NMR: Resonances for the six unique aromatic carbons and one aliphatic carbon from the methyl group would be expected.

- IR Spectroscopy: Characteristic peaks for N-H stretching (as an ammonium salt, ~2400-2800 cm⁻¹), C-N stretching, and C-Cl stretching would be present.

Synthesis and Quality Control

2,3-dichloro-N-methylaniline hydrochloride is typically used as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.^{[5][6][7]} A plausible laboratory-scale synthesis provides insight into its production and potential impurities.

Conceptual Synthetic Pathway

A common method for synthesizing N-methylated anilines involves the N-methylation of the corresponding primary aniline. The resulting free base is then treated with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt.

[Click to download full resolution via product page](#)

Fig 2. Conceptual Synthesis Pathway for Target Compound.

Self-Validating Synthesis and Purification Protocol

This protocol outlines a hypothetical procedure that includes integrated quality control steps to ensure the identity and purity of the final product.

- **N-Methylation:**

- To a stirred solution of 2,3-dichloroaniline (1.0 eq) in acetone, add potassium carbonate (2.0 eq) as a base.
- Slowly add dimethyl sulfate (1.1 eq) at room temperature.

- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Workup and Isolation:
 - Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
 - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base, 2,3-dichloro-N-methylaniline.
- Salt Formation and Purification:
 - Dissolve the crude free base in a minimal amount of a solvent like isopropanol (IPA).
 - Slowly add a solution of HCl in IPA or ether until the solution is acidic.
 - The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry in an ice bath to maximize precipitation.
 - Collect the solid product by vacuum filtration, wash with cold ether, and dry under vacuum.
- Final Characterization (Validation):
 - Confirm the molecular weight and identity via ESI-MS as described in Section 2.2.
 - Assess purity using HPLC (typically >98% for R&D applications).
 - Confirm the structure using ^1H NMR, ensuring the absence of signals from the starting material and significant impurities.

Applications in Research and Drug Development

Substituted anilines are foundational building blocks in medicinal chemistry and materials science.

- Synthetic Intermediate: The primary application of **2,3-dichloro-N-methylaniline hydrochloride** is as a precursor for more complex molecules.^[5] The aniline moiety can undergo a variety of chemical transformations, making it a versatile scaffold in the synthesis of pharmaceuticals and agrochemicals.^{[6][7]}
- Biochemical Research: As a commercially available amine, it can be used in proteomics research as a reagent or as a reference standard for the development of analytical methods.^{[2][5]}

Safety and Handling

According to its GHS hazard identification, **2,3-dichloro-N-methylaniline hydrochloride** is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-dichloro-N-methylaniline hydrochloride | C7H8Cl3N | CID 45791721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. parchem.com [parchem.com]
- 4. PubChemLite - 2,3-dichloro-n-methylaniline hydrochloride (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 5. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. [molecular weight of 2,3-dichloro-N-methylaniline hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1420233#molecular-weight-of-2-3-dichloro-n-methylaniline-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com